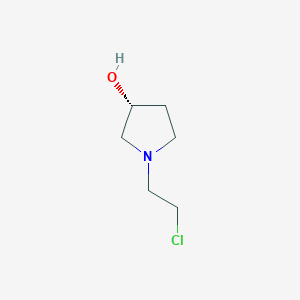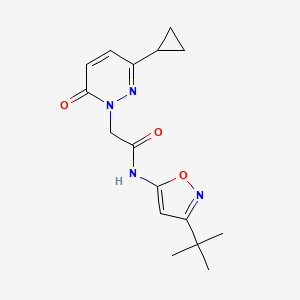![molecular formula C18H15N3O3S2 B2933461 2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 906157-79-7](/img/structure/B2933461.png)
2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in various natural products and pharmaceuticals . It also contains a benzothiazole moiety, which is a heterocyclic compound with a wide range of pharmacological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are often synthesized from 2-aminobenzenethiols and aromatic aldehydes . Benzamides can be synthesized from benzoic acid derivatives and amine derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic methods such as IR, 1H NMR, and 13C NMR .Scientific Research Applications
Anticancer Properties
- Microwave-Assisted Synthesis and Anticancer Activity : A study on the synthesis and anticancer evaluation of benzamide derivatives, including those with a thiazole scaffold, highlights their promising anticancer activity against human cancer cell lines such as melanoma, leukemia, cervical cancer, and breast cancer. These compounds demonstrate GI50 values comparable to the standard drug Adriamycin, suggesting significant potential in cancer treatment (Tiwari et al., 2017).
Anti-Inflammatory and Analgesic Agents
- Anti-Inflammatory and Analgesic Synthesis : Research on the synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone has shown that these compounds, including benzothiazole derivatives, exhibit significant anti-inflammatory and analgesic activities. They are effective as cyclooxygenase inhibitors, with some compounds showing high COX-2 selectivity and comparable activity to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Supramolecular Gelators
- Gelation Behavior of Benzamide Derivatives : A study on N-(thiazol-2-yl) benzamide derivatives, including methyl-functionalized variants, revealed their application as supramolecular gelators. These compounds exhibited gelation behavior towards ethanol/water and methanol/water mixtures, with the gelation influenced by methyl functionality and multiple non-covalent interactions (Yadav & Ballabh, 2020).
Electrochemical Synthesis for Pharmaceutical Applications
- Electrochemical C–H Thiolation in Pharmaceutical Synthesis : A study demonstrates the synthesis of benzothiazoles through an electrochemical process, highlighting its relevance in the pharmaceutical field. This method provides a metal- and reagent-free approach for synthesizing benzothiazoles, commonly found in pharmaceuticals (Qian et al., 2017).
Antioxidant Activity in Toxicity Management
- Antioxidant Activity in Acetaminophen Toxicity : Benzothiazole derivatives have been evaluated for their antioxidant activity, particularly in the context of acetaminophen-induced hepatotoxicity. These compounds show potential in inactivating reactive chemical species and protecting against oxidative stress-related damage (Cabrera-Pérez et al., 2016).
Corrosion Inhibition
- Benzothiazole Derivatives as Corrosion Inhibitors : The use of benzothiazole derivatives for corrosion inhibition on carbon steel in acidic solutions demonstrates their potential in industrial applications. These compounds show high efficiency in protecting steel from corrosion, with both physical and chemical adsorption mechanisms involved (Hu et al., 2016).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a new electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components .
Mode of Action
The compound interacts with its targets by improving the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity .
Biochemical Pathways
The compound’s reactivity in aromatic nucleophilic substitution reactions and cross-coupling reactions suggests that it may influence pathways involving these types of reactions .
Result of Action
The compound’s ability to improve the electrical deficiency of bromobenzo-bis-thiadiazoles suggests that it may have potential applications in the synthesis of oleds and organic solar cells components .
Action Environment
The compound’s reactivity in aromatic nucleophilic substitution reactions and cross-coupling reactions suggests that factors influencing these types of reactions could potentially affect the compound’s action .
properties
IUPAC Name |
2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-9-19-11-7-8-12-16(15(11)25-9)26-18(20-12)21-17(22)10-5-4-6-13(23-2)14(10)24-3/h4-8H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWNZKUOUVKRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2933381.png)
![N-[1-(4-methoxyphenyl)ethyl]-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2933382.png)


![4-[Methyl(prop-2-enoyl)amino]-N-[5-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2933390.png)



![N-[(furan-2-yl)methyl]furan-3-carboxamide](/img/structure/B2933396.png)
![N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2933397.png)

![3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2933399.png)

![4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2933401.png)